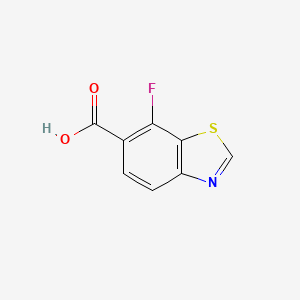

7-Fluoro-1,3-benzothiazole-6-carboxylicacid

Description

7-Fluoro-1,3-benzothiazole-6-carboxylic acid is a fluorinated derivative of the benzothiazole scaffold, characterized by a carboxylic acid group at position 6 and a fluorine atom at position 7. This substitution pattern confers unique electronic and steric properties, making the compound relevant in pharmaceutical and materials science research. The fluorine atom, as an electron-withdrawing group, enhances the acidity of the carboxylic acid moiety and influences molecular interactions in biological systems or material interfaces .

Properties

Molecular Formula |

C8H4FNO2S |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

7-fluoro-1,3-benzothiazole-6-carboxylic acid |

InChI |

InChI=1S/C8H4FNO2S/c9-6-4(8(11)12)1-2-5-7(6)13-3-10-5/h1-3H,(H,11,12) |

InChI Key |

TVNYEDSMEPIJJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1C(=O)O)F)SC=N2 |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Aminothiophenols with Carboxylic Acids or Derivatives

A widely used approach involves the condensation of o-aminothiophenol (or its substituted variants) with carboxylic acids or their activated derivatives under acidic conditions, often using polyphosphoric acid (PPA) or phosphoric acid as a catalyst. This method enables ring closure via acyl migration and dehydration steps to form the benzothiazole core.

- Typical reaction conditions involve heating at temperatures ranging from 110 °C to 180 °C for several hours.

- The cyclization proceeds through intermediates such as o-ammoniumphenylbenzoate and o-benzanilidethiophenol before ring closure.

- Yields for these cyclization reactions generally range from moderate to good (approximately 60–80%).

This method has been successfully applied to various substituted benzoic acids, including fluoro-substituted analogs, to yield fluorobenzothiazole derivatives with carboxylic acid groups at specific positions.

Specific Preparation Methods for 7-Fluoro-1,3-benzothiazole-6-carboxylic Acid

Synthesis via Cyclization of 2-Aminothiophenol Derivatives

The synthesis of 7-fluoro-1,3-benzothiazole-6-carboxylic acid can be achieved starting from appropriately substituted 2-aminothiophenol derivatives bearing fluorine at the 7-position and a carboxyl group at the 6-position on the aromatic ring.

- The 2-aminothiophenol derivative is condensed with carboxylic acid derivatives under acidic conditions, typically using polyphosphoric acid (PPA) as the cyclization catalyst.

- The reaction is conducted at elevated temperatures between 110 °C and 180 °C for 3 to 12 hours depending on the substrate and catalyst.

- The cyclization proceeds via intramolecular nucleophilic attack of the thiol group on the activated carboxylic acid derivative, followed by dehydration to form the benzothiazole ring.

This method is supported by literature examples where 2-aminothiophenol derivatives were successfully cyclized with substituted benzoic acids to yield benzothiazole carboxylic acids with fluorine substituents.

Alternative Routes Involving Thiosemicarbazide Intermediates

Another reported synthetic pathway involves the formation of thiosemicarbazide intermediates derived from 2-amino benzothiazole precursors. This method includes:

- Dissolving 2-amino benzothiazole in ethanol and reacting with ammonia and carbon disulfide under controlled temperature to form thiosemicarbazide intermediates.

- Subsequent reaction with sodium chloroacetate and hydrazine hydrate under reflux conditions leads to cyclized products.

- Further functionalization and substitution at the 7-position fluorine can be achieved by nucleophilic aromatic substitution reactions using aromatic amines in the presence of solvents like dimethylformamide (DMF).

Summary of Key Preparation Methods and Conditions

| Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of 2-aminothiophenol with substituted benzoic acids | 2-aminothiophenol derivative + 7-fluoro-6-carboxybenzoic acid | Polyphosphoric acid (PPA) or phosphoric acid | 110–180 | 3–12 hours | 60–80 | Direct ring closure; acid catalyzed |

| Thiosemicarbazide intermediate route | 2-amino benzothiazole + ammonia + carbon disulfide + sodium chloroacetate + hydrazine hydrate | Ethanol, reflux, DMF for substitution | 25–210 (varies by step) | Several hours to overnight | Variable | Multi-step, allows substitution at 7-position |

| Nucleophilic aromatic substitution on 7-chloro precursor | 6-fluoro-7-chloro benzothiazole derivatives + aromatic amines | DMF, reflux | ~150–210 | 2–4 hours | Moderate to good | Enables substitution at 7-position, including fluorine introduction |

Research Findings and Optimization

- Yields and purity depend heavily on reaction conditions such as temperature, reaction time, and catalyst concentration.

- Polyphosphoric acid is the preferred catalyst for cyclization due to its strong dehydrating properties facilitating ring closure.

- Substituent effects on the aromatic ring influence the reactivity and regioselectivity of the cyclization.

- The fluorine substituent at the 7-position can be introduced either by starting with fluorinated precursors or by substitution reactions on halogenated intermediates.

- Purification typically involves recrystallization from ethanol or mixed solvents to obtain high-purity products suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,3-benzothiazole-6-carboxylicacid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Scientific Research Applications

7-Fluoro-1,3-benzothiazole-6-carboxylicacid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-benzothiazole-6-carboxylicacid involves the inhibition of key bacterial enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These enzymes are crucial for bacterial survival and replication. By inhibiting these enzymes, the compound exerts its antibacterial effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key benzothiazole derivatives with substitutions at positions 2, 4, 6, and 7:

Key Research Findings

- Acidity and Reactivity: The fluorine atom in 7-fluoro-1,3-benzothiazole-6-carboxylic acid lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs (e.g., 1,3-benzothiazole-6-carboxylic acid) . The trifluoromethyl group in 7-(trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic acid further increases acidity due to stronger electron withdrawal .

- Biological Interactions: Amino-substituted derivatives (e.g., 2-amino-1,3-benzothiazole-6-carboxylic acid) exhibit hydrogen-bonding capabilities, which may enhance binding to biological targets but reduce membrane permeability compared to the fluoro derivative .

- Material Science Applications: In corrosion inhibition studies, benzothiazole derivatives like 2-mercaptobenzothiazole (MBT) and 2-aminobenzothiazole (ABT) rely on thiol or amine groups for metal chelation. The carboxylic acid group in 7-fluoro-1,3-benzothiazole-6-carboxylic acid offers an alternative chelation mechanism, with fluorine enhancing dipole interactions at material interfaces .

Crystallographic Insights :

- Structural studies using SHELX software (e.g., SHELXL) reveal distinct packing patterns for fluorinated benzothiazoles, driven by fluorine’s electronegativity and reduced steric bulk compared to bromine or methyl groups .

Biological Activity

7-Fluoro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly its potential as an antibacterial agent. The compound features a benzothiazole ring system with a fluorine atom at the 7-position and a carboxylic acid functional group at the 6-position, contributing to its unique properties and biological applications.

- Molecular Formula : C₈H₄FNO₂S

- Molecular Weight : 197.19 g/mol

The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that 7-Fluoro-1,3-benzothiazole-6-carboxylic acid exhibits significant antibacterial activity through the inhibition of essential bacterial enzymes, including:

- Dihydroorotase

- DNA gyrase

- Peptide deformylase

These enzymes are critical for bacterial survival and replication, positioning this compound as a promising candidate for antibiotic development.

Biological Activity Overview

The compound has shown efficacy in various biological assays, particularly against bacterial strains. In vitro studies have demonstrated its ability to disrupt bacterial growth by targeting specific metabolic pathways essential for survival. Additionally, derivatives of benzothiazole compounds are noted for their anticancer properties, suggesting potential applications in oncology .

Antibacterial Activity

A comparative analysis of the Minimum Inhibitory Concentration (MIC) values for several benzothiazole derivatives reveals the potency of 7-Fluoro-1,3-benzothiazole-6-carboxylic acid:

| Compound Name | MIC (μM) | Reference |

|---|---|---|

| 7-Fluoro-1,3-benzothiazole-6-carboxylic acid | 0.08 | |

| 7-Chloro-1,3-benzothiazole-6-carboxylic acid | 0.32 | |

| 6-Fluoro-1,3-benzothiazole-7-carboxylic acid | NT |

The data indicates that 7-Fluoro-1,3-benzothiazole-6-carboxylic acid has superior antibacterial activity compared to its analogs.

Anticancer Potential

In studies focused on anticancer properties, benzothiazole derivatives have been evaluated for their effectiveness against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions can enhance bioactivity. For instance, compounds with additional functional groups have shown improved efficacy against tumor cells .

Synthesis and Production Methods

The synthesis of 7-Fluoro-1,3-benzothiazole-6-carboxylic acid can involve several methods:

- Conventional Synthesis : Utilizing standard reagents under controlled conditions.

- Microwave Irradiation : This modern technique enhances reaction efficiency and yield.

- One-Pot Multicomponent Reactions : Streamlining the synthesis process by combining multiple reactants in one step.

Q & A

Q. What are the common synthetic routes for 7-fluoro-1,3-benzothiazole-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors. For example, a Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate formylation or carboxylation at the 6-position of the benzothiazole core . Key steps include:

Precursor Preparation : Start with 2-aminothiophenol derivatives substituted with fluorine at position 2.

Cyclization : Use thiourea or CS₂ under acidic conditions to form the benzothiazole ring.

Carboxylation : Introduce the carboxylic acid group via hydrolysis of a nitrile or ester intermediate.

- Critical Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of POCl₃ to DMF significantly affect yields. Lower temperatures (<60°C) may reduce side reactions but prolong reaction times .

Q. What analytical techniques are essential for characterizing 7-fluoro-1,3-benzothiazole-6-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms fluorine substitution (δ ~160–165 ppm for C-F in ¹³C) and carboxylic acid proton (δ ~12–13 ppm in ¹H).

- X-ray Crystallography : Resolves spatial arrangement of fluorine and carboxyl groups (e.g., dihedral angles between benzothiazole and substituents) .

- HPLC-PDA/MS : Validates purity (>95%) and detects byproducts (e.g., dehalogenated derivatives).

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance).

Q. What preliminary biological activities are associated with fluorinated benzothiazole-carboxylic acid derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorine at position 7 enhances membrane penetration, while the carboxylic acid improves solubility for IC₅₀ determination .

- Enzyme Inhibition : Test against HIV-1 protease or bacterial gyrase via fluorescence-based assays. The carboxyl group may chelate metal ions in active sites .

Advanced Research Questions

Q. How can computational modeling optimize the design of 7-fluoro-1,3-benzothiazole-6-carboxylic acid derivatives for target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase). Fluorine’s electronegativity and the carboxylate’s charge complement hydrophobic and polar binding pockets.

- QSAR Analysis : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity. A 3D-QSAR model (CoMFA/CoMSIA) can predict potency improvements .

- Example : Modifying the carboxylic acid to an amide reduces polarity but may lower solubility, requiring a balance between bioavailability and target affinity .

Q. What strategies resolve contradictions in reported biological data for fluorinated benzothiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., MIC values) using standardized protocols (e.g., ATCC strains vs. clinical isolates).

- Mechanistic Studies : Employ time-kill assays or transcriptomics to distinguish bactericidal vs. bacteriostatic effects.

- Case Study : Discrepancies in antifungal activity may arise from strain-specific efflux pumps. Efflux inhibition assays (e.g., with CCCP) clarify resistance mechanisms .

Q. How does the position of fluorine and carboxyl groups influence photostability and metabolic degradation?

- Methodological Answer :

- Photodegradation Studies : Expose compounds to UV-Vis light (300–400 nm) and monitor degradation via HPLC. Fluorine at position 7 stabilizes the benzothiazole ring against oxidation .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Carboxylic acid groups often undergo glucuronidation, which can be mitigated by ester prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.